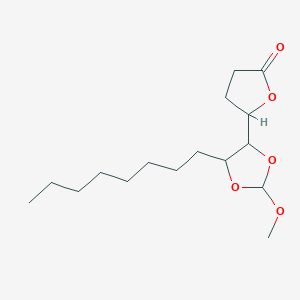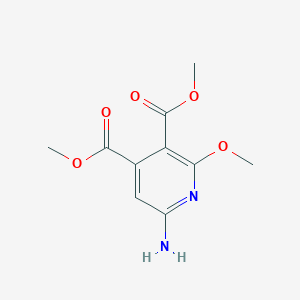![molecular formula C14H8BF7 B12560851 Fluorobis[3-(trifluoromethyl)phenyl]borane CAS No. 144364-26-1](/img/structure/B12560851.png)
Fluorobis[3-(trifluoromethyl)phenyl]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorobis[3-(trifluoromethyl)phenyl]borane is a boron-containing compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is bonded to a boron atom. The presence of these electronegative groups imparts distinct reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorobis[3-(trifluoromethyl)phenyl]borane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with organometallic reagents containing trifluoromethyl groups. For example, the reaction of boron trifluoride with 3-(trifluoromethyl)phenyl lithium in an inert atmosphere can yield the desired compound. The reaction typically requires low temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Fluorobis[3-(trifluoromethyl)phenyl]borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives. These products have significant applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Fluorobis[3-(trifluoromethyl)phenyl]borane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Fluorobis[3-(trifluoromethyl)phenyl]borane exerts its effects involves its ability to act as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from Lewis bases, facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis, where the compound can activate substrates and promote reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in catalysis.
Tris(3,5-bis(trifluoromethyl)phenyl)borane: Exhibits similar reactivity but with different steric and electronic properties.
Uniqueness
Fluorobis[3-(trifluoromethyl)phenyl]borane is unique due to the specific arrangement of fluorine and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong Lewis acids with specific electronic characteristics .
Propiedades
Número CAS |
144364-26-1 |
|---|---|
Fórmula molecular |
C14H8BF7 |
Peso molecular |
320.01 g/mol |
Nombre IUPAC |
fluoro-bis[3-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C14H8BF7/c16-13(17,18)9-3-1-5-11(7-9)15(22)12-6-2-4-10(8-12)14(19,20)21/h1-8H |
Clave InChI |
QXFDAWGAJCRTNC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(F)(F)F)(C2=CC(=CC=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
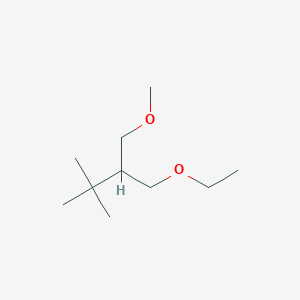
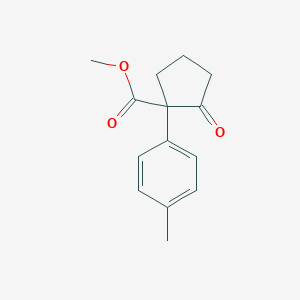
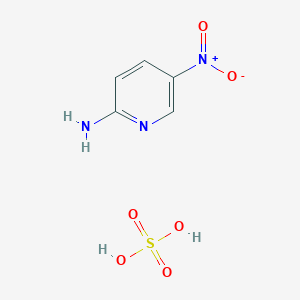
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

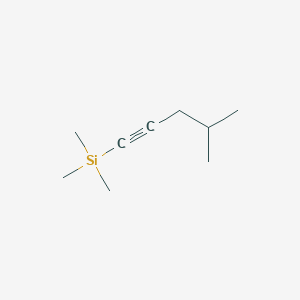
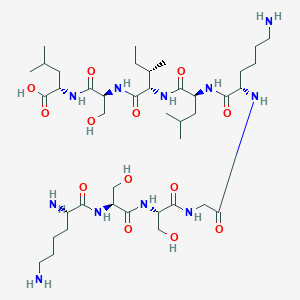
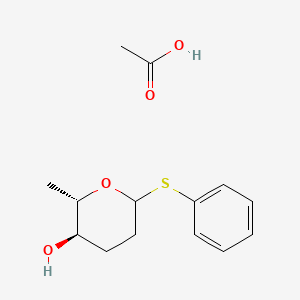
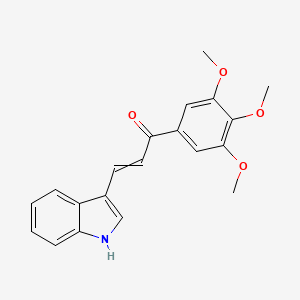
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
